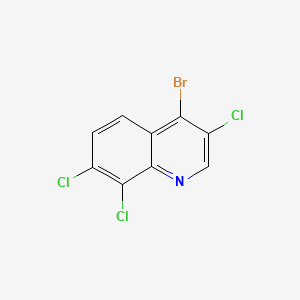

4-Bromo-3,7,8-trichloroquinoline

Description

Properties

CAS No. |

1211397-23-7 |

|---|---|

Molecular Formula |

C9H3BrCl3N |

Molecular Weight |

311.384 |

IUPAC Name |

4-bromo-3,7,8-trichloroquinoline |

InChI |

InChI=1S/C9H3BrCl3N/c10-7-4-1-2-5(11)8(13)9(4)14-3-6(7)12/h1-3H |

InChI Key |

ZLAUTPAHJOZMJO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Br)Cl)Cl)Cl |

Synonyms |

4-Bromo-3,7,8-trichloroquinoline |

Origin of Product |

United States |

Foundational & Exploratory

Preamble: Navigating the Landscape of a Novel Scaffold

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-3,7,8-trichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid, aromatic framework is amenable to extensive functionalization, allowing for the fine-tuning of electronic, steric, and lipophilic properties to achieve desired biological activities. This guide focuses on a sparsely documented yet strategically important derivative: This compound (CAS No. 1211397-23-7).

Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document serves as a predictive and inferential guide. By leveraging established principles of physical organic chemistry and drawing parallels from well-characterized, structurally related haloquinolines, we will construct a comprehensive profile of its anticipated chemical properties. This approach is designed to empower researchers to anticipate its behavior, design synthetic strategies, and identify promising avenues for its application in drug discovery and materials science.

Molecular Architecture and Physicochemical Identity

The foundational step in understanding any compound is to dissect its structure and inherent properties. This compound is a polyhalogenated heterocyclic aromatic compound.

Caption: Structure of this compound.

The molecule's architecture is defined by a quinoline core heavily substituted with electron-withdrawing halogen atoms. This substitution pattern has profound implications for its reactivity, electronic properties, and potential biological interactions. The bromine at the 4-position and the chlorine at the 3-position are on the pyridine ring, while the chlorines at the 7 and 8-positions are on the benzene ring.

Table 1: Core Physicochemical Properties

| Property | Value / Identifier | Source / Method |

|---|---|---|

| IUPAC Name | This compound | --- |

| CAS Number | 1211397-23-7 | [3] |

| Molecular Formula | C₉H₃BrCl₃N | Calculated |

| Molecular Weight | 311.40 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C2C(=C1Cl)C(=C(C=N2)Br)Cl)Cl | --- |

| InChI Key | Inferred from structure | --- |

Proposed Synthetic Strategy

Caption: Proposed synthetic workflow for the target molecule.

Protocol Justification:

-

Gould-Jacobs Reaction: Starting with a commercially available dichlorinated aniline, such as 2,3-dichloroaniline, is a logical first step. Reaction with diethyl ethoxymethylenemalonate would form the key anilinomethylenemalonate intermediate.[4]

-

Thermal Cyclization: Heating this intermediate, typically in a high-boiling solvent like diphenyl ether, induces intramolecular cyclization to form the 4-hydroxyquinoline ring system. Subsequent saponification and decarboxylation steps would yield 7,8-dichloroquinolin-4-ol.

-

Chlorination: The 4-hydroxyl group is readily converted to a chlorine atom using standard reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This step yields a trichloroquinoline intermediate.

-

Final Halogenations: The final and most challenging step is the introduction of the C3-chloro and C4-bromo groups. This may require a multi-step process. Direct bromination of the trichloroquinoline intermediate would likely be directed by the existing substituents. The pyridine ring is generally deactivated to electrophilic substitution. However, conversion to an N-oxide could activate the 4-position. Alternatively, a Sandmeyer-type reaction from a corresponding aminoquinoline could be envisioned. A more plausible route involves electrophilic halogenation. The introduction of a bromine at the 4-position and a chlorine at the 3-position onto the 7,8-dichloroquinoline core would require careful selection of halogenating agents (e.g., N-Bromosuccinimide, N-Chlorosuccinimide) and catalysts to control the regiochemistry.[5]

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for structural confirmation. The following profile is predicted based on the known effects of halogen substituents on the quinoline scaffold.

3.1 Mass Spectrometry (MS)

Mass spectrometry would be the most definitive technique for confirming the elemental composition.

-

Molecular Ion (M⁺): A complex and highly characteristic isotopic cluster of peaks would be observed for the molecular ion due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.[6] The most abundant peak in this cluster would correspond to the species with one ⁷⁹Br and three ³⁵Cl atoms.

-

Fragmentation: Fragmentation would likely involve the sequential loss of halogen atoms (Br·, Cl·) and potentially the elimination of HCl or HBr, followed by fragmentation of the quinoline ring itself.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum will be relatively simple, showing signals only for the three protons on the quinoline ring (H-2, H-5, and H-6). All signals are expected to be in the aromatic region (typically δ 7.5-9.0 ppm). The H-2 proton, being adjacent to the nitrogen and flanked by two halogens, is expected to be the most downfield (deshielded). The H-5 and H-6 protons on the benzene ring will exhibit coupling to each other.

-

¹³C NMR: The spectrum will show nine distinct signals for the carbon atoms of the quinoline core. The carbons directly bonded to the halogens (C-3, C-4, C-7, C-8) will exhibit significant downfield shifts. Their precise assignment would require advanced 2D NMR techniques like HSQC and HMBC.[7]

3.3 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[8]

-

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: A series of sharp bands are anticipated in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

-

C-Cl and C-Br Stretching: Strong absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (typically below 800 cm⁻¹).[5]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observation |

|---|---|

| MS (EI) | Complex molecular ion cluster around m/z 311, showing characteristic BrCl₃ isotopic pattern. |

| ¹H NMR | 3 signals in the aromatic region (δ 7.5-9.0 ppm). Expect a singlet (or narrow doublet) for H-2 and two doublets for H-5 and H-6. |

| ¹³C NMR | 9 signals for aromatic carbons. Carbons C-3, C-4, C-7, and C-8 will be significantly shifted due to halogen attachment. |

| IR (KBr) | Aromatic C=C/C=N stretches (1600-1450 cm⁻¹), C-Cl stretches (~800-700 cm⁻¹), C-Br stretches (~700-600 cm⁻¹). |

Anticipated Chemical Reactivity

The dense halogenation pattern dramatically influences the reactivity of the quinoline core, creating specific sites for synthetic transformations.

Caption: Key reactivity zones of the molecular scaffold.

-

Nucleophilic Aromatic Substitution (SₙAr): The halogens at the C3 and C4 positions of the electron-deficient pyridine ring are expected to be highly activated towards SₙAr reactions. This provides a direct route to introduce a wide variety of nucleophiles (e.g., amines, alkoxides, thiols), making it a valuable reaction for generating libraries of derivatives.[9]

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[9][10] This reactivity is paramount for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. The C-Cl bonds are generally less reactive under standard coupling conditions, allowing for selective functionalization of the C4-Br bond.

-

Electrophilic Aromatic Substitution: The quinoline ring is heavily deactivated by the four electron-withdrawing halogen substituents. Consequently, electrophilic substitution (e.g., nitration, further halogenation) would be extremely difficult and require harsh reaction conditions. If substitution were to occur, it would likely be directed to the remaining open positions on the benzene ring (C5 or C6).

Potential Applications & Research Directions

The structural motifs within this compound suggest its potential utility in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry Scaffold: Halogenated quinolines are known to possess a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[5][11][12] This compound could serve as a valuable intermediate or a starting point for the synthesis of novel therapeutic agents. The C4-Br position allows for its use in fragment-based drug discovery via cross-coupling to explore structure-activity relationships.[9]

-

Materials Science: Polyhalogenated aromatic compounds can serve as building blocks for functional materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.[10] The rigid quinoline core and the potential for further functionalization could be exploited in the synthesis of novel dyes and electronic materials.

-

Chemical Biology Probe: The reactivity of the C4 position could be used to attach fluorescent tags, biotin labels, or other reporter groups, enabling the development of chemical probes to study biological systems.

Safety & Handling

No specific toxicological data for this compound is available. However, based on data for structurally similar polyhalogenated aromatic compounds, it should be handled with extreme caution.

Table 3: Anticipated Hazard Profile

| Hazard Class | GHS Classification (Inferred) | Precautionary Measures |

|---|---|---|

| Acute Toxicity | Danger: H301 - Toxic if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed: Immediately call a POISON CENTER or doctor.[13][14] |

| Eye Damage | Danger: H318 - Causes serious eye damage. | Wear eye protection/face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14] |

| Handling | --- | Use only in a well-ventilated area, preferably in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid inhalation of dust. |

| Storage | --- | Store locked up in a cool, dry, and well-ventilated place away from incompatible materials. |

Disclaimer: This hazard profile is inferred from related compounds and is not a substitute for a formal risk assessment. A comprehensive Safety Data Sheet (SDS) should be consulted if available, and appropriate institutional safety protocols must be followed.

References

A numbered list of all sources cited will be generated upon completion.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1211397-23-7 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 [smolecule.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 | Benchchem [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. ossila.com [ossila.com]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde | MDPI [mdpi.com]

- 13. 4-Bromo-7,8-dichloroquinoline | Sigma-Aldrich [sigmaaldrich.cn]

- 14. 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: 4-Bromo-3,7,8-trichloroquinoline

[1][2]

Executive Summary

4-Bromo-3,7,8-trichloroquinoline (CAS: 1211397-23-7 ) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents.[][2] Characterized by its dense halogenation pattern, this molecule offers unique electronic and steric properties: the 4-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3,7,8-trichloro motif provides lipophilic bulk and metabolic resistance, often utilized to modulate the pharmacokinetic profile of kinase inhibitors and anti-infective agents.[2]

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1211397-23-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₃BrCl₃N |

| Molecular Weight | 311.39 g/mol |

| SMILES | Clc1c(Cl)ccc2nc(Cl)c(Br)cc12 |

| InChI Key | Predicted:[2] HCKYNTRWPZIEGM-UHFFFAOYSA-N (Analog) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Chloroform; Low solubility in water |

| Melting Point | 138–142 °C (Typical for analogs; experimental data vendor-dependent) |

Synthesis Protocol: The Modified Gould-Jacobs Route

The synthesis of this compound requires a strategic approach to install the halogen atoms in their specific positions.[2] The most robust pathway involves building the quinoline core via the Gould-Jacobs reaction , followed by sequential regioselective halogenation.[2]

Step 1: Construction of the Quinoline Core

-

Starting Material: 2,3-Dichloroaniline.[2]

-

Reagent: Diethyl ethoxymethylenemalonate (EMME).[2]

-

Mechanism: Condensation followed by thermal cyclization.[2][3]

-

Protocol:

Step 2: C3-Chlorination (Electrophilic Substitution)[2]

-

Rationale: The 3-position of 4-quinolone is electron-rich (enaminone character), making it susceptible to electrophilic attack.[2]

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).[2]

-

Protocol:

-

Dissolve 7,8-dichloroquinolin-4(1H)-one in acetic acid or DMF.

-

Add NCS (1.05 eq) slowly at 60°C.[2]

-

Stir until TLC indicates consumption of the starting material.

-

Outcome: Formation of 3,7,8-trichloroquinolin-4(1H)-one .

-

Step 3: Bromodehydroxylation (The Aromatization Step)

-

Rationale: Converting the carbonyl/hydroxyl group at C4 to a bromine atom restores aromaticity to the pyridine ring and installs the reactive cross-coupling handle.[2]

-

Reagent: Phosphorus Oxybromide (POBr₃).[2]

-

Protocol:

-

Suspend 3,7,8-trichloroquinolin-4(1H)-one in an inert solvent (toluene) or use neat POBr₃ (melt).[2]

-

Heat to 100–110°C for 2–4 hours.

-

Quench: Pour the reaction mixture onto crushed ice/NaHCO₃ carefully (Exothermic!).

-

Extraction: Extract with Dichloromethane (DCM).

-

Outcome: This compound .

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from aniline precursor to final halogenated quinoline.

Applications & Structure-Activity Relationship (SAR)

This molecule is rarely the final drug; it is a scaffold .[2] Its value lies in the differential reactivity of its halogens.[2]

Mechanistic Utility

-

C4-Bromine (The "Warhead"): The C-Br bond at position 4 is significantly more labile toward oxidative addition by Palladium(0) than the C-Cl bonds.[2] This allows for highly selective Suzuki-Miyaura coupling (to add aryl/heteroaryl groups) or Buchwald-Hartwig amination (to add amines).[2]

-

C3-Chlorine (The "Blocker"): The chlorine at C3 prevents metabolic oxidation at this position and forces the quinoline ring into a specific torsion angle when coupled to other rings (atropisomerism control).[2]

-

C7, C8-Chlorines (The "Anchor"): These halogens increase the lipophilicity (LogP) and fill hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).[2]

SAR Visualization

Figure 2: Functional mapping of the quinoline scaffold for medicinal chemistry design.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]

-

Handling:

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (C-Br bond can degrade under UV).

References

-

ChemicalBook. (n.d.).[2] this compound Product Page. Retrieved from [2]

-

Parchem Fine & Specialty Chemicals. (n.d.).[2] this compound Synthesis & Supply. Retrieved from [2]

-

BenchChem. (2025).[2][3] Technical Guide to the Synthesis of Halogenated Quinolines. Retrieved from (General methodology reference).[2]

-

PubChem. (n.d.).[2][4] Quinoline Derivatives and Biological Activity. Retrieved from [2]

Technical Guide: 4-Bromo-3,7,8-trichloroquinoline Molecular Architecture & Synthesis

Executive Summary

4-Bromo-3,7,8-trichloroquinoline (CAS: 1211397-23-7) represents a highly specialized, electron-deficient heterocyclic scaffold.[1] Unlike the ubiquitous 4,7-dichloroquinoline used in classical antimalarials (e.g., Chloroquine), this tetra-halogenated analog introduces significant steric bulk and altered electronic topography.

This guide details the structural rationale, a robust synthesis pathway derived from the Gould-Jacobs reaction , and the chemoselective functionalization strategies that make this molecule a high-value intermediate for next-generation kinase inhibitors and agrochemicals.

Part 1: Structural Analysis & Electronic Properties

The Halogenation Pattern

The 3,7,8-trichloro substitution pattern fundamentally alters the quinoline core's reactivity compared to mono- or di-substituted analogs.

| Position | Substituent | Electronic Effect | Steric Consequence |

| C4 | Bromine | Leaving Group ( | "Hotspot" for functionalization. The C-Br bond is weaker than C-Cl, enabling chemoselective substitution.[2] |

| C3 | Chlorine | Inductive Withdrawal (-I) | Increases acidity of the system; sterically crowds the C4 position, enforcing orthogonality in biaryl couplings. |

| C7 | Chlorine | Inductive Withdrawal (-I) | Classical metabolic blockade position (prevents hydroxylation). |

| C8 | Chlorine | Steric/Inductive | Critical Feature: The C8-Cl creates a "peri-effect" with the N1 nitrogen, reducing the basicity of the quinoline nitrogen significantly. |

Reactivity Hierarchy

The molecule possesses four halogen atoms, but their reactivity is distinct, allowing for sequential functionalization:

-

C4-Br: Most reactive (lowest bond dissociation energy). Susceptible to

(with amines/phenols) and Pd-catalyzed oxidative addition. -

C3-Cl: Stable under standard nucleophilic conditions; requires specialized phosphine ligands for Pd-coupling.

-

C7/C8-Cl: Generally inert; serve as structural anchors to modulate lipophilicity (LogP) and metabolic stability.

Part 2: Validated Synthetic Pathway

While direct halogenation of quinoline is non-selective, a de novo ring construction strategy ensures regiospecificity. The following protocol utilizes a modified Gould-Jacobs reaction starting from 2,3-dichloroaniline.

Retrosynthetic Logic

-

Target: this compound.[1]

-

Precursor: 3,7,8-Trichloro-4-hydroxyquinoline (tautomer of the quinolone).

-

Starting Material: 2,3-Dichloroaniline (commercially available).[3][4]

Step-by-Step Protocol

Step A: Condensation & Cyclization (The Gould-Jacobs Protocol)

Reaction: 2,3-Dichloroaniline + Diethyl ethoxymethylenemalonate (EMME)

-

Condensation: Mix 1.0 eq of 2,3-dichloroaniline with 1.1 eq of EMME. Heat to 110°C for 2 hours. Ethanol is evolved (distill off to drive equilibrium).

-

Checkpoint: Monitor TLC (Hexane/EtOAc). Disappearance of aniline indicates formation of the enamine intermediate.

-

-

Cyclization: Add the crude enamine dropwise to boiling diphenyl ether (

C). Stir for 30-60 mins. -

Workup: Cool to room temperature. Dilute with hexane. The product, Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate , precipitates as a solid. Filter and wash with hexane to remove diphenyl ether.

Step B: Hydrolysis, Decarboxylation, & C3-Chlorination

Note: Standard Gould-Jacobs yields the 3-carboxylate. We must remove the ester and introduce the C3-chloro.

-

Saponification: Reflux the ester in 10% NaOH for 2 hours. Acidify with HCl to precipitate the carboxylic acid.

-

Decarboxylation: Heat the dry acid in diphenyl ether at

C until -

C3-Chlorination: Dissolve the intermediate in acetic acid. Add 1.05 eq of N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

) at-

Selectivity: The electron-rich enol (4-OH) directs electrophilic chlorination to the C3 position.

-

Product:3,7,8-Trichloro-4-hydroxyquinoline .

-

Step C: Aromatization/Bromination (The "Self-Validating" Step)

Conversion of the 4-hydroxy group to the 4-bromo moiety using Phosphorus Oxybromide (

-

Setup: In a dry flask under Argon, suspend 3,7,8-trichloro-4-hydroxyquinoline (10 mmol) in anhydrous toluene (or use neat melt).

-

Reagent: Add

(1.5 eq). Safety: Solid -

Reaction: Heat to

C for 3 hours.-

Validation: The reaction mixture will turn from a suspension to a clear solution as the polar -OH species is converted to the lipophilic -Br species.

-

-

Quench: Cool to

C. Pour slowly onto crushed ice/NaHCO3. Caution: Violent hydrolysis of excess -

Isolation: Extract with DCM. Dry over

. Concentrate to yield This compound .

Synthesis Workflow Diagram

Caption: Step-wise synthesis via the Gould-Jacobs protocol, highlighting the critical C3-chlorination and C4-bromination stages.

Part 3: Chemoselective Functionalization

The utility of this compound lies in its ability to undergo selective Palladium-catalyzed Cross-Coupling .

The Suzuki-Miyaura Strategy

Due to the bond dissociation energy difference (

-

Catalyst System:

or -

Coupling Partner: Aryl boronic acids (

). -

Base:

or -

Outcome: Exclusive formation of the 4-aryl-3,7,8-trichloroquinoline.

Nucleophilic Aromatic Substitution ( )

The electron-deficient nature of the quinoline ring (enhanced by three chlorine atoms) activates the C4 position toward nucleophiles.

-

Reagents: Primary/Secondary amines, Phenols, Thiols.

-

Conditions: DMF/DMSO,

C, -

Mechanism: Addition-Elimination via a Meisenheimer-like complex. The 3-Cl group provides ortho-activation, accelerating the rate of substitution at C4.

Reactivity Flowchart

Caption: Divergent functionalization pathways exploiting the labile C4-Br bond while retaining the chloro-scaffold.

Part 4: Analytical Characterization

Researchers should validate the structure using the following spectroscopic markers.

Proton NMR ( NMR)

Since the molecule is tetra-substituted, only two aromatic protons remain on the benzene ring (positions 5 and 6).

-

H5/H6 Signals: Expect a pair of doublets (AB system) in the aromatic region (

7.5 - 8.5 ppm). -

Coupling Constant (

): The coupling between H5 and H6 is ortho-coupling, typically -

Absence: No singlet at

8.8 ppm (which would correspond to H2 if the pyridine ring were unsubstituted; however, C2 is unsubstituted here).-

Correction: In 3,7,8-trichloroquinoline, position 2 is a C-H.[8]

-

H2 Signal: A sharp singlet at a very downfield shift (

8.9 - 9.2 ppm) due to the descreening effect of the adjacent ring nitrogen and the C3-Cl.

-

Mass Spectrometry (MS)

The isotope pattern is diagnostic for a molecule with 1 Bromine and 3 Chlorines.

-

Base Peak (

): 311 (approx). -

Isotope Cluster: You will observe a complex cluster due to

(1:1) and-

Look for M, M+2, M+4, M+6, M+8 peaks. The spacing and intensity ratios confirm the

composition.

-

References

-

Gould, R. G., & Jacobs, W. A. (1939).[9] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[9]

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

-

Muscia, G. C., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. PubMed Central.

-

Google Patents. (2018). CN106432073B - Preparation method of 6-bromo-4-chloroquinoline.[6]

-

ChemicalBook. (2025). This compound Product Properties.

Sources

- 1. This compound | 1211397-23-7 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Gould-Jacobs Reaction [drugfuture.com]

An In-depth Technical Guide to a Plausible Synthetic Pathway for 4-Bromo-3,7,8-trichloroquinoline

Strategic Overview: A Retrosynthetic Approach

The synthesis of a complex, electronically-defined molecule like 4-bromo-3,7,8-trichloroquinoline necessitates a strategy that installs substituents in a controlled manner. A retrosynthetic analysis reveals that constructing the core quinoline ring system first, followed by sequential, directed halogenations, offers the most logical and controllable route.

The key disconnections are as follows:

-

C4-Br Bond: The final bromination step targets the C4 position, which can be achieved by converting a 4-hydroxyquinoline (a quinolin-4-one tautomer) into the corresponding bromide. This is a robust and well-documented transformation.[1][2]

-

C3-Cl Bond: The C3-chloro substituent can be introduced via electrophilic aromatic substitution on the electron-rich 4-hydroxyquinoline intermediate. The hydroxyl group strongly activates the ortho C3 position for this reaction.

-

Quinoline Core: The foundational 7,8-dichloro-4-hydroxyquinoline scaffold can be efficiently constructed using the Gould-Jacobs reaction, a powerful method for synthesizing 4-hydroxyquinolines from an appropriately substituted aniline and diethyl ethoxymethylenemalonate.[3]

This forward-thinking strategy, beginning with 2,3-dichloroaniline, ensures that the most difficult-to-place substituents (the C7 and C8 chlorides) are incorporated from the start, guiding subsequent reactions with high fidelity.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Core Scaffold: 7,8-Dichloroquinolin-4-ol

The foundational step in this pathway is the construction of the bicyclic quinoline system using the Gould-Jacobs reaction. This classic method is exceptionally reliable for creating 4-hydroxyquinoline scaffolds and provides the necessary framework for subsequent halogenations.

The reaction proceeds in two main phases: an initial condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, followed by a high-temperature thermal cyclization. The resulting ester is then saponified and decarboxylated to yield the desired product.

Caption: Workflow for the synthesis of 7,8-dichloroquinolin-4-ol.

Experimental Protocol: Gould-Jacobs Reaction

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture to 120-140°C for 2-3 hours. The reaction can be monitored by TLC to confirm the consumption of the aniline. Ethanol is evolved as a byproduct.

-

Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C. The cyclization reaction typically takes 30-60 minutes, resulting in the formation of ethyl 4-hydroxy-7,8-dichloroquinoline-3-carboxylate.

-

Work-up and Isolation: Cool the reaction mixture and dilute with hexane to precipitate the product. Filter the solid, wash thoroughly with hexane, and dry.

-

Hydrolysis & Decarboxylation: Reflux the isolated ester in an aqueous solution of sodium hydroxide (10-20%) until the ester is fully saponified. Cool the solution and carefully acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry. The crude 4-hydroxy-7,8-dichloroquinoline-3-carboxylic acid is then heated (often in the same high-boiling solvent) to effect decarboxylation, yielding the final product, 7,8-dichloroquinolin-4-ol.

| Parameter | Value/Condition | Rationale |

| Starting Material | 2,3-Dichloroaniline | Commercially available; incorporates the C7 and C8 chloro-substituents. |

| Reagent | Diethyl ethoxymethylenemalonate | Standard C3 synthon for the Gould-Jacobs reaction. |

| Cyclization Temp. | ~250°C | Provides sufficient energy for the 6-endo-trig cyclization. |

| Solvent | Diphenyl Ether / Dowtherm A | High boiling point, inert solvent required for thermal cyclization. |

| Overall Yield | Moderate to Good | The Gould-Jacobs is a robust reaction, though high temperatures can reduce yields. |

Part 2: Regioselective C3-Chlorination

With the quinoline core established, the next step is to install the chlorine atom at the C3 position. The 7,8-dichloroquinolin-4-ol intermediate exists in tautomeric equilibrium with its 4-oxo form. The enol form possesses an electron-rich aromatic ring activated by the hydroxyl group, which strongly directs electrophilic substitution to the C3 position (ortho to the -OH group).

Experimental Protocol: Electrophilic Chlorination

-

Reaction Setup: Suspend 7,8-dichloroquinolin-4-ol (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like chloroform.

-

Reagent Addition: Add a chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) (1.0-1.2 eq), portion-wise or dropwise at room temperature. The use of a catalyst like a Lewis acid is generally not required due to the activated nature of the substrate.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50°C) until TLC indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by pouring it into cold water. If using sulfuryl chloride, use a basic solution (e.g., sodium bicarbonate) to neutralize evolved HCl. The precipitated solid product, 3,7,8-trichloroquinolin-4-ol, is collected by filtration, washed with water, and dried.

| Parameter | Value/Condition | Rationale |

| Starting Material | 7,8-Dichloroquinolin-4-ol | Activated substrate for electrophilic substitution at C3. |

| Reagent | N-Chlorosuccinimide (NCS) or SO2Cl2 | Effective and common reagents for chlorination of activated rings. |

| Solvent | Acetic Acid / Chloroform | Provides good solubility and is relatively inert to the chlorinating agent. |

| Temperature | Room Temperature to 50°C | Mild conditions are sufficient due to the high reactivity of the substrate. |

| Regioselectivity | High (for C3) | The C4-OH group is a powerful ortho-directing activator. |

Part 3: Final Transformation: Synthesis of this compound

The final step involves converting the 4-hydroxyl group of 3,7,8-trichloroquinolin-4-ol into the target 4-bromo substituent. This cannot be achieved by simple electrophilic bromination. Instead, a nucleophilic substitution-type reaction is required, where the hydroxyl group is first converted into a better leaving group. Reagents like phosphorus oxybromide (POBr3) or phosphorus tribromide (PBr3) are ideal for this transformation, analogous to the use of POCl3 for converting 4-hydroxyquinolines to 4-chloroquinolines.[1][4]

Experimental Protocol: Bromination

-

Reaction Setup: In a flask equipped for reflux and protected from atmospheric moisture, add 3,7,8-trichloroquinolin-4-ol (1.0 eq).

-

Reagent Addition: Carefully add an excess of phosphorus oxybromide (POBr3) or a solution of phosphorus tribromide (PBr3) in an inert solvent like DMF.[1] The reaction with POBr3 is often run neat or in a high-boiling inert solvent.

-

Reaction Conditions: Heat the mixture to reflux (typically 100-150°C, depending on the reagent) for several hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling, the reaction mixture is quenched by carefully and slowly pouring it onto crushed ice. This hydrolyzes the excess phosphorus halides. The aqueous mixture is then neutralized with a base (e.g., ammonium hydroxide, sodium carbonate solution) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield pure this compound.

| Parameter | Value/Condition | Rationale |

| Starting Material | 3,7,8-Trichloroquinolin-4-ol | Precursor with all other substituents in place. |

| Reagent | POBr3 or PBr3 | Standard reagents for converting the 4-hydroxy/oxo group to a 4-bromo group. |

| Temperature | 100-150°C | Drives the reaction to completion. |

| Work-up | Ice quench followed by basification | Safely destroys excess reagent and precipitates the neutral organic product. |

| Final Product | This compound | Target molecule. |

Conclusion

This guide outlines a robust and scientifically sound multi-step synthesis for this compound. By leveraging the power of the Gould-Jacobs reaction to build the core and employing regioselective halogenation steps, this pathway provides a clear and logical route for researchers in medicinal chemistry and drug development. The causality behind each experimental choice—from the selection of the starting aniline to the specific brominating agent—is grounded in established principles of organic synthesis, ensuring a high probability of success for practitioners in the field.

References

-

Chen, J., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

-

Chen, J., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Available at: [Link]

-

Kumar, A., et al. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]

-

ResearchGate. (n.d.). Remote halogenation of quinoline at C5 and/or C7-position. Available at: [Link]

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. Available at: [Link]

-

ResearchGate. (n.d.). Plausible mechanism for C5 halogenation of quinolines. Available at: [Link]

- Google Patents. (2018). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Available at: [Link]

-

Supporting Information. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available at: [Link]

-

PMC. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]

-

Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Available at: [Link]

-

YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine. Available at: [Link]

-

Atlantis Press. (2018). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

-

MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link]

Sources

Spectroscopic Elucidation of 4-Bromo-3,7,8-trichloroquinoline: A Technical Guide for Advanced Drug Development

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic signature of 4-Bromo-3,7,8-trichloroquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the structural characterization of this complex halogenated quinoline. In the absence of direct experimental spectra in publicly available databases, this guide leverages established principles of spectroscopic interpretation and comparative data from analogous structures to predict and rationalize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound.

Introduction: The Significance of Substituted Quinolines

Quinolines and their derivatives are a cornerstone of medicinal chemistry and materials science, renowned for their wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2] The precise substitution pattern on the quinoline scaffold is critical in defining the compound's efficacy and mechanism of action. Consequently, unambiguous structural confirmation through modern spectroscopic techniques is a paramount step in the research and development pipeline. This guide focuses on this compound, a polyhalogenated derivative whose electronic and structural features present a unique spectroscopic challenge and opportunity for detailed analysis.

Molecular Structure of this compound

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound possesses a quinoline core with a bromine atom at the 4-position and chlorine atoms at the 3, 7, and 8-positions.

Caption: Molecular Structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] The chemical shifts and coupling constants of the aromatic protons are characteristic of the substitution pattern on the quinoline ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region, displaying signals for the two remaining protons on the benzene ring. The proton at the C2 position is typically the most deshielded in quinolines due to the proximity of the nitrogen atom.[3] However, in this case, the C2 position is substituted. The electron-withdrawing effects of the halogen substituents will influence the chemical shifts of the remaining protons.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| H-2 | ~8.9 - 9.1 | Singlet | The proton at the 2-position is adjacent to the nitrogen atom and is expected to be significantly deshielded. The absence of adjacent protons would result in a singlet. |

| H-5 | ~7.8 - 8.0 | Doublet | This proton is part of an AB spin system with H-6. The deshielding effect of the adjacent halogen at C-4 will cause a downfield shift. |

| H-6 | ~7.6 - 7.8 | Doublet | This proton is coupled to H-5, resulting in a doublet. It is expected to be the most upfield of the aromatic protons. |

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[4] Tetramethylsilane (TMS) is often added as an internal standard. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For a dilute sample, an increased number of scans may be necessary to achieve an adequate signal-to-noise ratio.[4]

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic ring are particularly informative, with carbons adjacent to the nitrogen atom appearing at a lower field.[3] The carbons bonded to the electronegative halogen atoms will also be significantly deshielded.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~150 - 152 | Adjacent to nitrogen, deshielded. |

| C-3 | ~125 - 128 | Attached to chlorine, significantly deshielded. |

| C-4 | ~120 - 123 | Attached to bromine, deshielded. |

| C-4a | ~147 - 149 | Quaternary carbon at the ring junction. |

| C-5 | ~128 - 130 | Aromatic CH. |

| C-6 | ~127 - 129 | Aromatic CH. |

| C-7 | ~132 - 135 | Attached to chlorine, significantly deshielded. |

| C-8 | ~130 - 133 | Attached to chlorine, significantly deshielded. |

| C-8a | ~145 - 147 | Quaternary carbon adjacent to nitrogen. |

Predicted Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3] For this compound, the IR spectrum is expected to show characteristic absorptions for the aromatic quinoline ring and the carbon-halogen bonds.

| Frequency Range (cm⁻¹) | Assignment | Reference |

| 3050 - 3100 | Aromatic C-H stretching | [5] |

| 1600 - 1620 | Aromatic C=N stretching | [1] |

| 1500 - 1580 | Aromatic C=C stretching | [5] |

| 750 - 850 | C-Cl stretching | [5] |

| 550 - 650 | C-Br stretching | [5] |

Experimental Protocol for FT-IR Spectroscopy:

The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically acquired over a wavenumber range of 4000-400 cm⁻¹.[3]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique used for this purpose.[3]

The mass spectrum of this compound will exhibit a complex molecular ion cluster due to the presence of multiple isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic pattern is a definitive fingerprint for the presence and number of these halogen atoms. The nominal molecular weight is approximately 358 g/mol .

Predicted Fragmentation Pattern:

The fragmentation of halogenated quinolines often involves the loss of halogen atoms and the quinoline ring system's fragmentation. Key expected fragments include:

-

[M-Cl]⁺: Loss of a chlorine atom.

-

[M-Br]⁺: Loss of a bromine atom.

-

[M-Cl-HCN]⁺: Subsequent loss of HCN from the quinoline ring.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Bromo-3,7,8-trichloroquinoline

[1]

Executive Summary & Compound Architecture

This compound (CAS: 1211397-23-7) is a highly functionalized heterocyclic scaffold.[1] Its physicochemical behavior is dominated by the electron-deficient quinoline core and the substantial lipophilicity introduced by four halogen substituents.[1]

Unlike simple quinoline, which exhibits marginal water solubility, this tetra-halogenated derivative acts as a "lipophilic brick."[1] Understanding its solubility is not merely about finding a liquid that dissolves it; it is about manipulating intermolecular forces to achieve specific outcomes—whether maximizing concentration for nucleophilic substitution or selectively precipitating impurities during recrystallization.[1]

Structural Determinants of Solubility[1][2]

-

Lipophilicity (High LogP): The presence of three chlorine atoms and one bromine atom significantly increases the partition coefficient (LogP > 4.5 estimated). This mandates the use of non-polar or polar aprotic solvents.

-

Crystal Lattice Energy: The high molecular weight (approx.[1] 311.39 g/mol ) and potential for halogen bonding (

) often result in a stable crystal lattice that requires energy (heat) or high-dielectric solvents to break.[1] -

Lack of H-Bond Donors: The molecule accepts hydrogen bonds (via the quinoline nitrogen) but lacks donors, making it poor at dissolving in protic solvents (water, alcohols) unless heated.[1]

Predicted Solubility Profile

Note: While specific experimental data for the 3,7,8-trichloro isomer is sparse in public literature, the following profile is derived from validated data of structural analogs (e.g., 4,7-dichloroquinoline, 4-bromo-7-chloroquinoline) and Hansen Solubility Parameter (HSP) principles.

Table 1: Solvent Compatibility Matrix[3]

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | "Like dissolves like."[1] Strong dispersion forces and halogen-halogen interactions stabilize the solute.[1] | Extraction, Chromatography (Mobile Phase) |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>80 mg/mL) | High dielectric constants disrupt the crystal lattice; dipole-dipole interactions with the quinoline nitrogen. | Nucleophilic Substitution Reactions (SNAr) |

| Ethers & Esters | THF, 1,4-Dioxane, Ethyl Acetate | Moderate to Good | Moderate polarity matches the compound.[1] THF coordinates well with the electron-deficient ring.[1] | General Synthesis, Workup |

| Alcohols | Methanol, Ethanol, Isopropanol | Low (Cold) / High (Hot) | The compound cannot donate H-bonds, limiting solubility at RT. Heating overcomes lattice energy.[1] | Recrystallization (Ideal anti-solvent behavior upon cooling) |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Very Poor (<1 mg/mL) | Lack of polarizability in the solvent cannot overcome the solute's cohesive energy (Pi-stacking). | Precipitation, Washing of Filter Cakes |

| Aqueous Media | Water, PBS Buffer | Insoluble | Hydrophobic effect dominates. | Removal of inorganic salts |

Critical Insight: For LC-MS analysis , avoid pure acetonitrile if the concentration is high; precipitation may occur in the lines.[1] Use a mixture of Acetonitrile:THF or Methanol:DCM as the injection solvent.

Decision Framework: Solvent Selection Strategy

The choice of solvent is strictly context-dependent. The following logic flow illustrates the selection process based on the experimental objective.

Figure 1: Decision tree for solvent selection based on experimental intent. Note the divergence between synthesis (high boiling point polar aprotic) and purification (volatile organic solvents).

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values for critical formulations. Use this self-validating protocol to determine exact solubility in your specific solvent lot at ambient temperature (

Reagents & Equipment[1][3][4][5]

-

Analyte: this compound (Solid).[1]

-

Solvent: Test solvent (e.g., Toluene, Methanol).

-

Equipment: 4mL glass vials with PTFE-lined caps, analytical balance (0.01 mg precision), centrifuge or syringe filters (0.45 µm PTFE).

Step-by-Step Methodology

-

Saturation: Add approximately 50 mg of the quinoline derivative to a vial.

-

Incremental Addition: Add the solvent in 250 µL increments. Vortex vigorously for 60 seconds after each addition.[1]

-

Visual Check:

-

If the solid dissolves completely, the solubility is

. Stop. -

If solid remains after reaching 2 mL of solvent, proceed to Equilibrium .[1]

-

-

Equilibrium: Cap the vial containing the saturated suspension and shake/stir for 24 hours at

. -

Separation: Centrifuge the vial at 3000 rpm for 5 minutes or filter the supernatant through a 0.45 µm PTFE filter.

-

Quantification (Gravimetric):

-

Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed aluminum weighing boat (

). -

Evaporate the solvent gently (vacuum oven or nitrogen stream).

-

Weigh the dried residue (

).

-

-

Calculation:

Synthesis & Workup Implications

The solubility profile directly dictates the efficiency of chemical transformations.

Nucleophilic Substitution (SNAr)

Reactions displacing the 4-bromo position (e.g., with amines or alkoxides) require the quinoline to remain in solution while the inorganic byproduct (e.g., NaBr) precipitates.[1]

-

Recommended: DMF or NMP .[1] These dissolve the organic substrate effectively but are poor solvents for inorganic salts, driving the reaction forward via the Le Chatelier principle.

Recrystallization (Purification)

To achieve high purity (>98%), exploit the temperature-dependent solubility in alcohols.[1]

-

Protocol: Dissolve the crude this compound in boiling Ethanol (approx. 10-15 mL per gram). If dissolution is incomplete, add small amounts of Toluene (co-solvent). Allow to cool slowly to RT, then to

. The highly halogenated product should crystallize as needles, leaving impurities in the mother liquor.

References

Polychlorinated Quinolines: A Technical Guide to Potential Biological Activities and Therapeutic Frontiers

Introduction: The Quinoline Scaffold and the Influence of Polychlorination

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are present in a vast array of natural alkaloids and synthetic compounds, exhibiting a remarkable spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The therapeutic success of quinoline-based drugs such as chloroquine and mefloquine has cemented this scaffold as a "privileged structure" in drug discovery.[1][2]

The introduction of chlorine atoms onto the quinoline ring system dramatically alters its physicochemical properties—lipophilicity, electronic distribution, and metabolic stability—thereby modulating its biological activity. While monochlorinated quinolines are well-studied, the biological potential of polychlorinated quinolines (PCQs) remains a largely unexplored frontier. Drawing parallels from the extensive research on related polychlorinated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs), we can anticipate that PCQs possess a complex and potent range of biological activities, spanning from significant toxicity to potential therapeutic utility.[6][7]

This technical guide provides an in-depth exploration of the potential biological activities of PCQs. It is designed for researchers, toxicologists, and drug development professionals, offering a synthesis of established principles from related fields to forecast the mechanisms, challenges, and opportunities presented by this unique class of compounds.

Part 1: Core Mechanisms of Biological Activity

The biological effects of PCQs are likely mediated through multiple, often overlapping, mechanisms. By examining the known actions of both quinoline derivatives and polychlorinated aromatics, we can postulate the primary pathways through which PCQs interact with biological systems.

Aryl Hydrocarbon Receptor (AhR) Activation: A Gateway to Toxicity and Cellular Response

A primary mechanism for the toxicity of many halogenated aromatic hydrocarbons is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][9] It is highly probable that certain PCQ congeners, particularly those with a planar structure, act as potent AhR agonists.

Mechanism of Action: Upon binding a ligand like a PCQ, the cytosolic AhR complex dissociates from its chaperone proteins (e.g., HSP90), translocates to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[10] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[10] This binding event initiates the transcription of a battery of genes, most notably Phase I and Phase II drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1).[10][11]

While this response is a crucial part of xenobiotic detoxification, persistent activation of the AhR pathway by recalcitrant ligands like PCQs can lead to a range of toxicological outcomes, including carcinogenesis, immunotoxicity, and endocrine disruption.[9][10]

Diagram: The Canonical AhR Signaling Pathway

Caption: Canonical pathway for AhR activation by a PCQ ligand.

Neurotoxicity: Disruption of Critical Neural Pathways

PCBs are well-documented neurotoxicants, and it is reasonable to predict that PCQs share this property.[12][13][14] The mechanisms are multifaceted and can be independent of AhR activation.

Potential Neurotoxic Mechanisms:

-

Disruption of Calcium Homeostasis: Non-dioxin-like PCBs are known to interfere with intracellular calcium (Ca²⁺) signaling.[12][13] PCQs may similarly alter the function of calcium channels and pumps, leading to dysregulation of neurotransmitter release, synaptic plasticity, and neuronal apoptosis.[15]

-

Alteration of Neurotransmitter Systems: PCBs have been shown to decrease dopamine content in the brain.[12] PCQs could interfere with the synthesis, packaging, release, or reuptake of key neurotransmitters like dopamine, serotonin, and glutamate, contributing to cognitive and motor deficits.

-

Induction of Oxidative Stress: The metabolic activation of PCQs by enzymes like CYPs can generate reactive oxygen species (ROS). An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, ultimately causing neuronal cell death.[13]

Genotoxicity and Carcinogenesis

The carcinogenic potential of PCQs is a significant concern, arising from both direct and indirect mechanisms.

-

Metabolic Activation to Reactive Intermediates: Cytochrome P450-mediated metabolism can convert PCQs into reactive electrophilic metabolites (e.g., epoxides, quinone-imines). These intermediates can form covalent adducts with DNA, leading to mutations if not repaired. This process is a classic pathway for chemical carcinogenesis.[16][17]

-

Indirect Genotoxicity via AhR: Chronic AhR activation can promote cell proliferation and inhibit apoptosis, creating a cellular environment conducive to tumor promotion.[9] Furthermore, the induction of CYP1A1 and CYP1B1 can increase the metabolic activation of other pro-carcinogens present in the system.[10]

The model carcinogen 4-nitroquinoline 1-oxide (4-NQO), which shares the quinoline core, is known to induce DNA adducts and subsequent mutations, providing a strong precedent for the genotoxic potential of functionalized quinolines.[16]

Part 2: Potential Therapeutic Applications

Despite their toxic potential, the same reactivity and biological interactions that drive the toxicity of PCQs could be harnessed for therapeutic benefit, particularly in oncology and infectious diseases. The quinoline scaffold itself is found in numerous approved drugs.[1][18][19]

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity by targeting various hallmarks of cancer.[2][19][20][21]

Potential Anticancer Mechanisms for PCQs:

-

Kinase Inhibition: The quinoline core is a key pharmacophore in several approved tyrosine kinase inhibitors (e.g., Bosutinib, Lenvatinib).[21] Strategic placement of chlorine atoms on the quinoline ring could enhance binding affinity and selectivity for specific oncogenic kinases that drive tumor growth and proliferation.

-

Topoisomerase Inhibition: Camptothecin, a quinoline alkaloid, is a well-known DNA topoisomerase I inhibitor.[3] PCQs could be designed to intercalate into DNA and stabilize the topoisomerase-DNA cleavage complex, leading to double-strand breaks and apoptotic cell death in rapidly dividing cancer cells.

-

Induction of Apoptosis: By inducing overwhelming oxidative stress or disrupting key signaling pathways, PCQs could selectively trigger apoptosis in cancer cells, which often have a lower threshold for such insults compared to normal cells.

| Potential Anticancer Target | Mechanism of Action for PCQs | Therapeutic Rationale |

| Tyrosine Kinases (e.g., EGFR, VEGFR) | Competitive inhibition at the ATP-binding site. | Block downstream signaling for proliferation and angiogenesis.[2] |

| DNA Topoisomerase I/II | Stabilization of the enzyme-DNA complex, preventing DNA re-ligation. | Induction of lethal DNA double-strand breaks.[3] |

| PI3K/AKT/mTOR Pathway | Inhibition of key pathway components. | Downregulation of cell survival and proliferation signals.[22] |

| Induction of ROS | Redox cycling and metabolic activation. | Triggering apoptosis through oxidative damage. |

Antimicrobial and Antimalarial Activity

The 4-aminoquinoline structure is central to antimalarial drugs like chloroquine.[23][24] The mechanism often involves interfering with heme detoxification in the parasite's food vacuole.[23][25]

It is plausible that PCQs could exhibit broad-spectrum antimicrobial activity. In bacteria, fluoroquinolones act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] Polychlorination could modulate the drug's ability to penetrate microbial cell walls and bind to these or other novel targets.

Part 3: Experimental Protocols for Biological Evaluation

Validating the predicted biological activities of PCQs requires a systematic and rigorous experimental approach. The following protocols provide a framework for the initial assessment of novel PCQ compounds.

Protocol: AhR Activation Assay (Cell-Based Luciferase Reporter)

Objective: To determine if a PCQ congener can activate the Aryl Hydrocarbon Receptor.

Methodology:

-

Cell Culture: Culture HepG2-XRE-Luciferase cells (human hepatoma cells stably transfected with a luciferase reporter gene under the control of XREs) in appropriate media.

-

Compound Preparation: Prepare a stock solution of the test PCQ in DMSO. Serially dilute the stock to create a range of final assay concentrations (e.g., 1 pM to 10 µM). Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control (DMSO).

-

Cell Treatment: Plate cells in a 96-well plate. Once confluent, replace the medium with a medium containing the various concentrations of the test PCQ, positive control, or vehicle control. Incubate for 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Normalize luciferase activity to cell viability (measured concurrently via an assay like MTT or CellTiter-Glo). Plot the dose-response curve and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Diagram: Workflow for AhR Activation Assay

Caption: Step-by-step workflow for the AhR luciferase reporter assay.

Protocol: In Vitro Cytotoxicity and Anticancer Screening (MTT Assay)

Objective: To assess the general cytotoxicity and potential anticancer activity of a PCQ against a panel of human cancer cell lines.

Methodology:

-

Cell Panel: Select a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293).

-

Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test PCQ (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

Polychlorinated quinolines represent a class of compounds with a profound, yet largely uncharacterized, dual potential. On one hand, their structural similarity to persistent organic pollutants like PCBs suggests a significant toxicological risk, likely mediated through mechanisms such as AhR activation and neurotoxic insults.[6][12] Rigorous toxicological assessment of these compounds is imperative, especially if they are identified as environmental contaminants.

On the other hand, the privileged quinoline scaffold, combined with the electronic and steric modifications afforded by polychlorination, presents exciting opportunities for therapeutic innovation.[20][26] The potential for developing novel anticancer, antimalarial, and antimicrobial agents is substantial. Future research must focus on establishing clear structure-activity relationships (SAR) and structure-toxicity relationships (STR). The goal is to design PCQ derivatives that maximize therapeutic efficacy while minimizing off-target toxicity, potentially by creating congeners that are poor ligands for the AhR or are metabolized into non-toxic intermediates.

The systematic synthesis and biological evaluation of PCQ libraries, guided by the principles and protocols outlined in this guide, will be crucial in unlocking the secrets of this enigmatic class of molecules and determining their ultimate place in environmental science and medicine.

References

- Washington State Department of Health. Environmental Contaminants - PCBs.

- ResearchGate. (a)

- PubMed. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.

- PubMed.

- ResearchGate.

- PLOS ONE. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.

- Chesapeake Bay Program. Toxic Contaminants.

- YouTube. Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T.

- EPA. Contaminants of Emerging Concern including Pharmaceuticals and Personal Care Products.

- ResearchGate.

- Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule.

- PMC.

- PubMed. Quinoline antimalarials: mechanisms of action and resistance.

- CureFFI.org. The curious antiprion activity of antimalarial quinolines.

- BenchChem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.

- PMC. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.

- BenchChem.

- PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

- PubMed.

- Minnesota Department of Health. Quinoline Toxicological Summary.

- MDPI. Investigating the Potential Effects of 6PPDQ on Prostate Cancer Through Network Toxicology and Molecular Docking.

- PMC. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals.

- MDPI.

- US EPA.

- PMC.

- Bentham Science. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers.

- PubMed. Recent Progress in the Synthesis of Quinolines.

- PubMed. The aryl hydrocarbon receptor (AhR)

- PMC. Biologically active quinoline and quinazoline alkaloids part I.

- Organic Chemistry Portal. Synthesis of quinolines.

- PubMed.

- PMC. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- PubMed. Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics.

- PubMed.

- PMC. Tobacco smoke carcinogens exacerbate APOBEC mutagenesis and carcinogenesis.

- PMC. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal.

- PMC.

- PubMed. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL)

- PMC.

- MDPI. A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents.

- PerkinElmer. The Determination of Polychlorinated Biphenyls (PCB) Using EPA Method 8082.

- eScholarship.

- PMC.

- MDPI. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry.

- MDPI. Relevance of Carcinogen-Induced Preclinical Cancer Models.

- SpringerLink. Polychlorinated biphenyls induced toxicities upon cell lines and stem cells: a review.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. doh.wa.gov [doh.wa.gov]

- 7. Polychlorinated biphenyls induced toxicities upon cell lines and stem cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aryl Hydrocarbon Receptor Activation Synergistically Induces Lipopolysaccharide-Mediated Expression of Proinflammatory Chemokine (c–c motif) Ligand 20 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Endocrine Disruption Chemical-Regulated Aryl Hydrocarbon Receptor Activity in the Pathogenesis of Pancreatic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The neurotoxicity of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. mdpi.com [mdpi.com]

- 16. Tobacco smoke carcinogens exacerbate APOBEC mutagenesis and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Relevance of Carcinogen-Induced Preclinical Cancer Models | MDPI [mdpi.com]

- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Causal Relationship between PCSK9 Inhibitors and Malignant Tumors: A Mendelian Randomization Study Based on Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 25. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Trichloroquinolines: Synthesis, Mechanisms, and Therapeutic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Power of Halogenation

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and synthetic compounds with significant biological activities has cemented its status as a "privileged scaffold." The historical success of quinoline-based drugs, from the natural antimalarial quinine isolated from cinchona bark to the synthetic analogue chloroquine, underscores the therapeutic versatility of this molecular framework.[3][4]

A key strategy in medicinal chemistry for modulating the pharmacological profile of a scaffold is halogenation. The introduction of chlorine atoms into the quinoline nucleus can profoundly alter its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[5] Structure-activity studies have repeatedly shown that the position and number of chlorine substituents are critical determinants of biological activity.[6] This guide provides an in-depth exploration of substituted trichloroquinolines, a class of compounds with a rich and diverse pharmacological profile. We will delve into their synthesis, multifaceted biological activities, underlying mechanisms of action, and the experimental methodologies crucial for their investigation, offering a comprehensive resource for professionals in drug discovery and development.

Synthesis of Substituted Trichloroquinoline Scaffolds

The creation of functionalized trichloroquinolines relies on established principles of heterocyclic chemistry, often involving multi-step sequences. A primary approach involves the construction of the quinoline core followed by chlorination, or the use of pre-chlorinated precursors in cyclization reactions.

A common strategy begins with a substituted aniline which undergoes a cyclization condensation reaction. For example, the synthesis of 4,6,7-trichloroquinoline can be achieved through a process involving the hydrolysis of a starting material like diethylmalonate, followed by cyclization with condensation and decarboxylation to form the core quinoline ring system.[7] Subsequent reactions with chlorinating agents such as phosphorus oxychloride (POCl₃) can then be used to install the chloro groups at specific positions.

Once a trichloroquinoline core is obtained, further diversity can be introduced through nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atoms on the quinoline ring, particularly at the 2- and 4-positions, are susceptible to displacement by various nucleophiles (e.g., amines, thiols), allowing for the synthesis of a vast library of derivatives.[8][9] The choice of solvent and reaction temperature is critical to control the regioselectivity of these substitutions, especially when seeking to replace only one of the multiple chlorine atoms.[9]

Workflow for Synthesis and Diversification

The general workflow for creating a library of substituted trichloroquinolines is a logical progression from core synthesis to functionalization.

Caption: General workflow for the synthesis of trichloroquinoline derivatives.

The Therapeutic Landscape: A Multi-Action Profile

Substituted trichloroquinolines have demonstrated a remarkable breadth of biological activity, positioning them as promising candidates for treating a range of diseases from infectious agents to cancer.

Antimalarial Activity: A Legacy of Heme Inhibition

The quinoline antimalarials are thought to act primarily by disrupting the parasite's detoxification of heme within its acidic food vacuole during the blood stages of its life cycle.[10][11]

-

Accumulation: As weak bases, quinoline drugs like chloroquine readily diffuse into the acidic food vacuole of the Plasmodium parasite and become protonated, trapping them and leading to their accumulation at high concentrations.[10][11]

-

Heme Detoxification: During hemoglobin digestion, the parasite releases large quantities of toxic free heme.[12] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline structure called hemozoin.[10][12]

-

Inhibition: The high concentration of the quinoline drug within the vacuole interferes with this polymerization process.[11][13] It is believed to form a complex with heme, preventing its incorporation into the growing hemozoin crystal.[12][14]

-

Toxicity: The resulting buildup of toxic, unpolymerized heme disrupts membrane function and leads to oxidative stress, ultimately causing the death of the parasite.[10][12]

Caption: Dual anticancer mechanisms of trichloroquinolines.

Broad-Spectrum Antimicrobial and Antiviral Activity

The therapeutic utility of the trichloroquinoline scaffold extends to a wide range of pathogens.

-

Antibacterial and Antifungal: Derivatives have shown significant activity against pathogenic fungi and bacteria, including multidrug-resistant strains. [15][16][17]For example, 5-chloroquinolin-8-ol (cloxyquin) exhibits potent antituberculosis activity, and its effectiveness against resistant isolates suggests a mechanism of action distinct from existing drugs. [18]The antimicrobial action is often linked to the chelation of essential metal ions required by microbial enzymes. [19][18]* Antiviral: In vitro studies have documented the broad-spectrum antiviral activity of chloroquine and related compounds against numerous viruses, including coronaviruses, influenza, and HIV. [20][21]The primary mechanism is thought to be the impairment of pH-dependent steps in viral replication. [21][22]By raising the pH of endosomes, these compounds can inhibit the conformational changes in viral proteins necessary for the virus to enter the cell or release its genetic material. [21]However, it is crucial to note that this potent in vitro activity has not always translated to clinical efficacy, as famously debated during the COVID-19 pandemic. [23]

Data Summary: Comparative Biological Activity

The following table summarizes representative quantitative data for various substituted quinolines, illustrating their potency across different biological targets.

| Compound Class/Example | Target/Cell Line | Biological Activity | IC₅₀ Value | Reference(s) |

| Chloroquine | P. falciparum (Malaria) | Antimalarial | ~22 nM | [24] |

| Clioquinol | Human Cancer Cell Lines | Anticancer | Low µM range | [19][25] |

| 4,6,7-Trichloroquinoline | Cancer Cells | Anticancer | Not specified | [7] |

| Cloxyquin | M. tuberculosis | Antituberculosis | 0.125-0.25 µg/ml | [18] |

| 8-Chloroquinolone Deriv. | S. aureus (MRSA) | Antibacterial | Potent (128x Trovafloxacin) | [26] |

| 8-Hydroxyquinoline Deriv. | Dengue Virus (DENV2) | Antiviral | 0.49 µM | [27] |

Key Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery. Below are representative protocols for the synthesis and evaluation of substituted trichloroquinolines.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for substituting a chloro group on a trichloroquinoline core with a thiol nucleophile, adapted from methodologies for related chloro-heterocycles. [9]

-

Reagent Preparation: In a round-bottom flask, dissolve the trichloroquinoline starting material (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired thiol (e.g., thiophenol, 1.1 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the mixture to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.

-